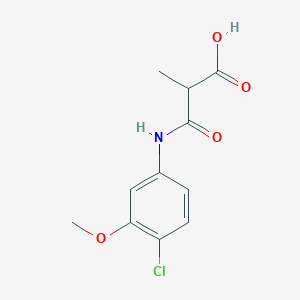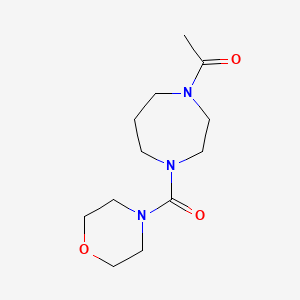
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
概要
説明
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an acetyl group at the first position and a morpholinecarbonyl group at the fourth position of the diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a diamine and a diacid chloride can be reacted under controlled conditions to form the seven-membered ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Morpholinecarbonyl Group: The morpholinecarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent, such as phosgene or a carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar structure but with a hydroxyphenyl group instead of a morpholinecarbonyl group.
1-Acetyl-4-(4-methylpiperazinyl)-1,4-diazepane: This compound features a methylpiperazinyl group in place of the morpholinecarbonyl group.
Uniqueness
1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the acetyl and morpholinecarbonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
分子式 |
C12H21N3O3 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
1-[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H21N3O3/c1-11(16)13-3-2-4-14(6-5-13)12(17)15-7-9-18-10-8-15/h2-10H2,1H3 |
InChIキー |
PDPWSCVAKGHYJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCN(CC1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
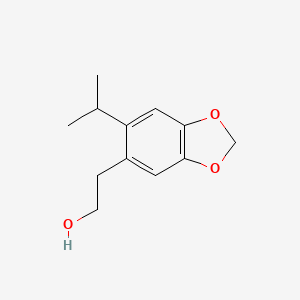
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde](/img/structure/B8491432.png)
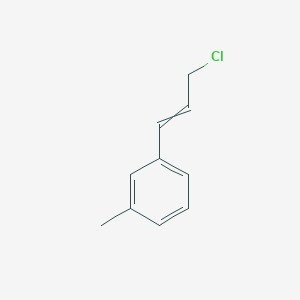
![Ethyl [1-(2-phenyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B8491452.png)
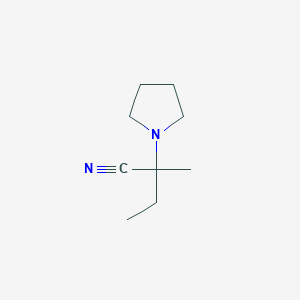
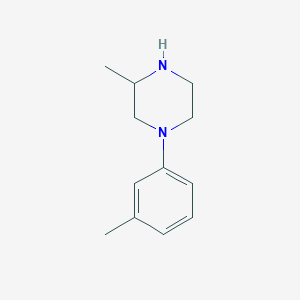
![8-ethyl-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8491469.png)
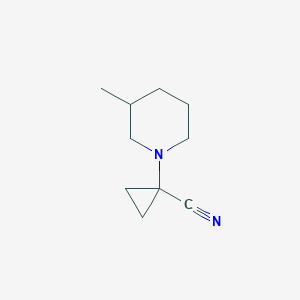
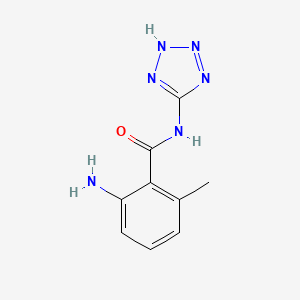
![1-[(4-Bromo-1H-pyrrol-2-yl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B8491498.png)
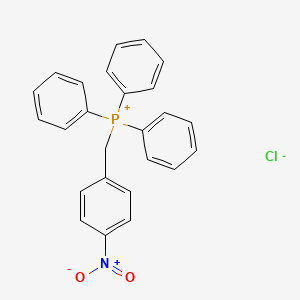
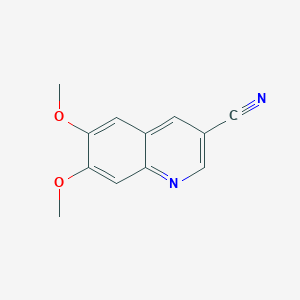
![2-({6-[(2-Hydroxy-ethyl)-methyl-amino]-pyridin-2-yl}-methyl-amino)-ethanol](/img/structure/B8491516.png)
